4-Chloro-7-methoxy-1H-indazole

説明

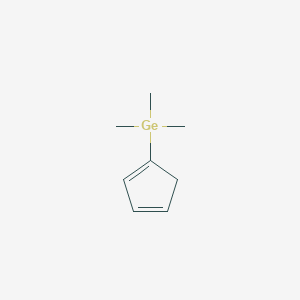

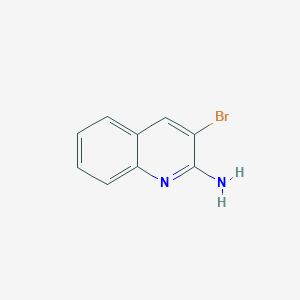

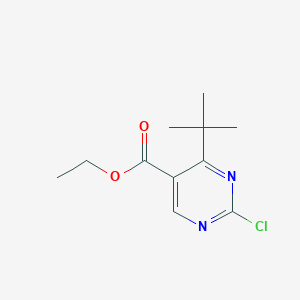

“4-Chloro-7-methoxy-1H-indazole” is a chemical compound with the CAS Number: 1000341-90-1 . It has a molecular weight of 182.61 . This compound is solid in its physical form and is stored at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “4-Chloro-7-methoxy-1H-indazole” can be found in various databases. For instance, the ChemSpider ID for this compound is 26464211 .

Physical And Chemical Properties Analysis

“4-Chloro-7-methoxy-1H-indazole” is a solid compound with a molecular weight of 182.61 . It has a storage temperature of 2-8°C .

科学的研究の応用

Corrosion Inhibition :

- Triazole derivatives, including those structurally related to 4-Chloro-7-methoxy-1H-indazole, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These inhibitors work by adsorbing onto the steel surface, following Langmuir adsorption isotherms. The relationship between their molecular structure and inhibition efficiency has been explored through quantum chemical calculations, revealing insights into their electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO) energy levels, and dipole moment (Wei-hua Li et al., 2007).

Material Science and Surface Chemistry :

- Research on 4-Chloro-7-methoxy-1H-indazole and similar compounds has focused on understanding their adsorption behavior on metal surfaces in different acidic environments. This is crucial for developing materials with enhanced corrosion resistance. The adsorption process is influenced by the molecular structure of the triazole derivatives, with studies using techniques like electrochemical impedance spectroscopy and scanning electron microscopy to analyze the surface morphology and interaction with metal surfaces (F. Bentiss et al., 2007).

Medicinal Chemistry and Drug Discovery :

- The 4-Chloro-7-methoxy-1H-indazole framework has been explored in drug discovery, particularly in the development of novel inhibitors and antagonists for various biological targets. For example, studies have identified its derivatives as antagonists of the transient receptor potential A1 (TRPA1) ion channel, with potential applications in treating inflammatory pain. The research in this area includes optimizing the structure-activity relationship around the indazole ring system to enhance in vitro activity (Lisa Rooney et al., 2014).

Biochemical Research :

- In biochemical research, indazole derivatives, including 4-Chloro-7-methoxy-1H-indazole, are of interest as potential inhibitors of nitric oxide synthase. Their inhibitory effect is supported by studies on their crystal structures, where specific interactions and molecular configurations have been observed (J. Sopková-de Oliveira Santos et al., 2002).

Chemical Synthesis and Click Chemistry :

- Click chemistry, an area of chemical synthesis, utilizes the practical and reliable transformations of molecules like 4-Chloro-7-methoxy-1H-indazole. This approach is increasingly applied in drug discovery and bioconjugation reactions. The 1,2,3-triazole formation from azides and terminal acetylenes is a key reaction in this field, with triazole products demonstrating significant biological activity (H. Kolb & K. B. Sharpless, 2003).

Electroactive Materials in Electronics :

- Indazole-based materials, similar to 4-Chloro-7-methoxy-1H-indazole, have been synthesized and evaluated for their potential in electronic applications. Their thermal, optical, electrochemical, and photoelectrical properties have been extensively studied, suggesting potential uses in advanced electronic materials (Monika Cekaviciute et al., 2012).

Safety And Hazards

将来の方向性

Indazole-containing compounds, such as “4-Chloro-7-methoxy-1H-indazole”, have a wide variety of medicinal applications. As such, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve further exploration of the medicinal properties of indazole for the treatment of various pathological conditions .

特性

IUPAC Name |

4-chloro-7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHMRJUJCBJRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646732 | |

| Record name | 4-Chloro-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-methoxy-1H-indazole | |

CAS RN |

1000341-90-1 | |

| Record name | 4-Chloro-7-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)